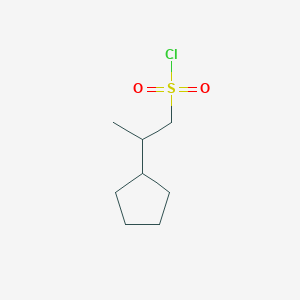

2-Cyclopentylpropane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-7(6-12(9,10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOKTTALRLUPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Reactivity and Mechanistic Investigations of 2 Cyclopentylpropane 1 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in 2-Cyclopentylpropane-1-sulfonyl chloride is the principal electrophilic center. This electrophilicity arises from the cumulative electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. The significant difference in electronegativity between sulfur and these atoms results in a substantial partial positive charge on the sulfur atom, rendering it highly susceptible to attack by nucleophiles.

The geometry of the sulfonyl chloride group is a distorted tetrahedron, with the sulfur atom at its center. The S=O bonds are shorter than a typical S-O single bond, indicating a significant degree of double bond character. This arrangement of highly electronegative atoms around the sulfur atom makes the sulfonyl chloride group a powerful electron-withdrawing moiety, which in turn influences the reactivity of the entire molecule.

| Structural Feature | Electronic Effect | Impact on Sulfur Atom |

|---|---|---|

| Two Oxygen Atoms | Strongly electron-withdrawing (inductive and resonance effects) | Increases partial positive charge |

| One Chlorine Atom | Electron-withdrawing (inductive effect) | Enhances electrophilicity and acts as a good leaving group |

| Tetrahedral Geometry | Steric accessibility for nucleophilic attack | Facilitates reactions at the sulfur center |

Nucleophilic Substitution Reactions at the Sulfur Center

Given the electrophilic nature of the sulfur atom, this compound readily undergoes nucleophilic substitution reactions. A wide range of nucleophiles, including water, alcohols, amines, and thiols, can displace the chloride ion. These reactions are fundamental to the synthetic utility of alkylsulfonyl chlorides.

The general mechanism for these reactions is analogous to the bimolecular nucleophilic substitution (SN2) mechanism observed at a carbon center. The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal transition state. In this transition state, the incoming nucleophile and the departing chloride ion occupy apical positions. As the new bond between the nucleophile and sulfur forms, the bond between sulfur and chlorine breaks, resulting in the displacement of the chloride ion.

For instance, the reaction with an alcohol (R'OH) yields a sulfonate ester, while the reaction with an amine (R'NH2) produces a sulfonamide. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

| Nucleophile | Product | General Reaction |

|---|---|---|

| Water (H₂O) | Sulfonic Acid | R-SO₂Cl + H₂O → R-SO₃H + HCl |

| Alcohol (R'OH) | Sulfonate Ester | R-SO₂Cl + R'OH → R-SO₂OR' + HCl |

| Amine (R'NH₂) | Sulfonamide | R-SO₂Cl + 2R'NH₂ → R-SO₂NHR' + R'NH₃Cl |

| Thiol (R'SH) | Thiosulfonate | R-SO₂Cl + R'SH → R-SO₂SR' + HCl |

While the SN2-like mechanism is widely accepted for the reactions of sulfonyl chlorides, an alternative addition-elimination mechanism has also been considered. This pathway would involve the initial formation of a pentacoordinate sulfurane intermediate. However, for sulfonyl chlorides, the direct displacement pathway (SN2-like) is generally favored, as chloride is a good leaving group.

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a pathway for nucleophilic substitution on an aromatic ring. This mechanism requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups and a good leaving group attached to the ring.

In the context of sulfonyl chlorides, the SNAr mechanism is relevant for arenesulfonyl chlorides where a nucleophile attacks a carbon atom of the aromatic ring, not the sulfur atom. For this compound, this mechanism is not applicable. As an alkylsulfonyl chloride, it lacks the necessary aromatic ring system for an SNAr reaction to occur. Nucleophilic attack invariably occurs at the electrophilic sulfur center.

Radical Pathways Involving Sulfonyl Chlorides

In addition to ionic pathways, this compound can participate in reactions involving free radical intermediates. The relatively weak sulfur-chlorine bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) light or in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). This homolysis generates a 2-cyclopentylpropane-1-sulfonyl radical and a chlorine radical.

The resulting sulfonyl radical is a versatile intermediate that can undergo a variety of transformations. A common reaction is the addition to unsaturated systems like alkenes and alkynes. For example, the addition of the 2-cyclopentylpropane-1-sulfonyl radical to an alkene would proceed via a chain mechanism, leading to the formation of a new carbon-sulfur bond and ultimately a sulfone product after abstraction of a chlorine atom from another molecule of the sulfonyl chloride.

These radical reactions provide a complementary approach to the ionic reactions of sulfonyl chlorides, allowing for the formation of different types of chemical bonds and structures.

Ionic Reaction Mechanisms of Alkylsulfonyl Chlorides

The ionic reaction mechanisms of this compound are dominated by the nucleophilic substitution at the sulfur center, as detailed in section 3.2. Solvolysis reactions are a prime example of these ionic pathways, where the solvent acts as the nucleophile. The rate of solvolysis is highly dependent on the nucleophilicity and ionizing power of the solvent. For instance, the hydrolysis of alkylsulfonyl chlorides in water proceeds via nucleophilic attack of a water molecule on the sulfur atom.

Another potential ionic reaction pathway for alkylsulfonyl chlorides that possess an α-hydrogen, such as this compound, is elimination. In the presence of a strong, non-nucleophilic base, an α-hydrogen can be abstracted, leading to the formation of a highly reactive intermediate known as a sulfene (B1252967) (R₂C=SO₂). These sulfenes are potent electrophiles and will rapidly react with any available nucleophiles in the reaction mixture.

Role as a Functional Group Activator or Protecting Agent

The reactivity of the sulfonyl chloride group makes it a valuable tool in organic synthesis for the activation of functional groups and for the protection of others.

As a functional group activator, this compound can be used to convert a poor leaving group, such as a hydroxyl group in an alcohol, into a good leaving group. The alcohol is reacted with the sulfonyl chloride to form a sulfonate ester. The resulting sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions at the carbon atom to which it is attached.

Conversely, the sulfonyl chloride can be used as a protecting group, particularly for primary and secondary amines. The reaction of an amine with this compound forms a stable sulfonamide. The sulfonamide is generally unreactive to many reagents and conditions under which the free amine would react. This allows for chemical modifications to be carried out on other parts of the molecule. The sulfonamide protecting group can later be removed under specific, often harsh, reducing conditions to regenerate the free amine.

Strategic Synthetic Transformations and Derivatizations Utilizing 2 Cyclopentylpropane 1 Sulfonyl Chloride

Synthesis of Sulfonamide Derivatives

The formation of a sulfonamide linkage is a cornerstone transformation of sulfonyl chlorides, valued for its prevalence in pharmaceuticals and agrochemicals. sigmaaldrich.comthieme.de This moiety is often considered a bioisosteric replacement for the amide group. thieme.denih.gov

The most direct method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This nucleophilic substitution reaction typically proceeds readily, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. youtube.comlibretexts.org The reaction is broadly applicable to a wide range of amines, including aliphatic and aromatic derivatives. rsc.org The nucleophilicity of the amine plays a role in the reaction rate, with primary amines generally reacting more rapidly than more sterically hindered secondary amines. rsc.org

For instance, studies on various sulfonyl chlorides demonstrate their efficient coupling with different amines. The reaction of p-toluenesulfonyl chloride with various primary and secondary amines under microwave-assisted, solvent-free conditions has been shown to produce the corresponding sulfonamides in excellent yields. rsc.org This highlights a general and robust method applicable to aliphatic sulfonyl chlorides like 2-Cyclopentylpropane-1-sulfonyl chloride.

| Sulfonyl Chloride (Example) | Amine | Conditions | Product | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Aniline | Microwave, Solvent-free | N-Phenyl-4-methylbenzenesulfonamide | 96 | rsc.org |

| p-Toluenesulfonyl chloride | Benzylamine | Microwave, Solvent-free | N-Benzyl-4-methylbenzenesulfonamide | 98 | rsc.org |

| p-Toluenesulfonyl chloride | Piperidine | Microwave, Solvent-free | 1-(Tosyl)piperidine | 92 | rsc.org |

| Ethanesulfonyl chloride | 3,4-Dihydroisoquinoline | THF, rt | N-Ethanesulfonyl derivative | - | researchgate.net |

| 3-Chloropropane sulfonyl chloride | tert-Butylamine | Toluene, 0-5 °C | N-tert-Butyl-(3-chloro)propyl sulfonamide | - | google.com |

This table presents representative examples of sulfonamide formation from various sulfonyl chlorides to illustrate the general reactivity.

To circumvent the isolation and handling of potentially unstable or toxic sulfonyl chlorides, several one-pot strategies have been developed. thieme.de These methods often involve the in situ generation of the sulfonyl chloride from a more stable precursor, followed immediately by the addition of an amine. organic-chemistry.org

One common approach is the oxidative chlorination of thiols. organic-chemistry.orgorganic-chemistry.org For example, thiols can be treated with N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water to form the sulfonyl chloride intermediate, which then reacts with an amine in the same vessel to afford the desired sulfonamide in high yield. organic-chemistry.org Another strategy involves the conversion of carboxylic acids into sulfonyl chlorides via a copper-catalyzed decarboxylative chlorosulfonylation, which can then be aminated in a one-pot sequence. nih.govprinceton.edu Such methods offer operational simplicity and are applicable to a diverse set of substrates. nih.gov

Chiral sulfonamides are important building blocks in asymmetric synthesis and medicinal chemistry. While the 2-cyclopentylpropane moiety of the target compound is not inherently chiral, stereoselective syntheses can be achieved by coupling the achiral sulfonyl chloride with a chiral amine. The reaction typically proceeds without affecting the stereocenter of the amine, providing a straightforward route to enantiomerically enriched sulfonamides. This method has been used to efficiently synthesize a series of chiral sulfonamides by reacting commercially available aromatic sulfonyl chlorides with chiral N-heterocyclic amines under mild conditions.

Formation of Sulfonyl Fluorides from Sulfonyl Chlorides

Sulfonyl fluorides have gained significant attention as stable and chemoselective reagents, particularly in "click chemistry" (SuFEx). nih.govccspublishing.org.cn They are considerably more stable towards hydrolysis and reduction compared to their chloride counterparts. mdpi.comtheballlab.com The most common and direct method for synthesizing a sulfonyl fluoride (B91410) from a sulfonyl chloride is through a halogen exchange reaction. nih.gov

This transformation is typically achieved by treating the sulfonyl chloride with a fluoride source. Reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) are frequently used, often in a biphasic mixture of water and an organic solvent like acetone (B3395972) or in acetonitrile (B52724) with a phase-transfer catalyst like 18-crown-6. nih.govccspublishing.org.cnorganic-chemistry.org These methods are known for their high efficiency and tolerance of a wide variety of functional groups, making them a robust choice for converting aliphatic sulfonyl chlorides into the corresponding sulfonyl fluorides. ccspublishing.org.cn

| Sulfonyl Chloride (Example) | Fluoride Source | Conditions | Product | Yield (%) | Reference |

| Aryl/Alkyl Sulfonyl Chlorides | KHF2 | MeCN/H2O | Aryl/Alkyl Sulfonyl Fluorides | High | ccspublishing.org.cn |

| Various Sulfonyl Chlorides | KF | Water/Acetone | Various Sulfonyl Fluorides | High | organic-chemistry.org |

| Heteroaromatic Sulfonyl Chlorides | KHF2 | in situ from thiol | Heteroaromatic Sulfonyl Fluorides | - | mdpi.com |

This table illustrates general conditions for the conversion of sulfonyl chlorides to sulfonyl fluorides.

Preparation of Sulfonate Esters and Sulfones

Sulfonate esters are crucial synthetic intermediates, primarily used to convert alcohols into excellent leaving groups for nucleophilic substitution and elimination reactions. youtube.comperiodicchemistry.com The reaction of a sulfonyl chloride, such as this compound, with an alcohol yields the corresponding sulfonate ester. wikipedia.org This sulfonylation is typically performed in the presence of a non-nucleophilic base, like pyridine, which neutralizes the HCl generated during the reaction. youtube.comyoutube.com The reaction proceeds with retention of configuration at the alcohol's stereocenter, as only the O-H bond of the alcohol is broken. chegg.comlibretexts.org

Sulfones are a class of organosulfur compounds with significant applications. Aliphatic sulfonyl chlorides can be converted to sulfones through several methods. One prominent route is the Friedel-Crafts reaction with aromatic compounds, which yields aryl sulfones. wikipedia.org Another approach involves the coupling of sulfonyl chlorides with organometallic reagents. A more recent one-pot, two-step procedure involves the reduction of the sulfonyl chloride with magnesium to form a magnesium sulfinate salt, which is then alkylated in situ with an alkyl halide to produce the sulfone. rsc.org This method is particularly effective for preparing aliphatic sulfones. rsc.org

Derivatization to Sulfinic Acids and Other Sulfur-Containing Compounds

Sulfinic acids and their more stable salt forms, sulfinates, are valuable intermediates that can be prepared by the reduction of sulfonyl chlorides. chez-alice.fr This is one of the most common methods for their synthesis. chez-alice.frgoogle.com Various reducing agents can be employed, with zinc dust and sodium sulfite (B76179) being widely used. google.com The reaction with sodium sulfite converts the sulfonyl chloride into the corresponding sodium sulfinate salt, which is generally more stable and easier to handle than the free sulfinic acid. wikipedia.orggoogle.com

These sulfinate salts can then be used in further transformations, for example, S-alkylation with alkyl halides to afford sulfones, demonstrating the synthetic utility of this derivatization pathway. organic-chemistry.org Another interesting one-pot procedure allows for the synthesis of sulfinamides directly from sulfonyl chlorides via an in situ reduction with triphenylphosphine (B44618) in the presence of an amine. nih.gov

Reactions with Unsaturated Organic Substrates

The electron-deficient sulfur center of this compound is predisposed to react with a wide range of electron-rich, unsaturated organic molecules. These reactions provide powerful tools for the construction of complex molecular architectures and the introduction of the cyclopentylpropanesulfonyl group, a motif of potential interest in medicinal and materials chemistry.

Annulation Reactions with Alkenes and Alkynes

Although specific examples involving this compound are not reported, sulfonyl chlorides are known to participate in annulation reactions with alkenes and alkynes. These reactions, often proceeding through radical or pericyclic pathways, can lead to the formation of novel cyclic sulfonamides or sultones. The steric bulk of the cyclopentylpropane group would likely play a significant role in the stereoselectivity of such cycloadditions.

Table 1: Hypothetical Annulation Reactions of this compound

| Alkene/Alkyne Substrate | Potential Product Type | Plausible Reaction Conditions |

|---|---|---|

| Styrene | Cycloadduct (e.g., Thietane 1,1-dioxide) | Radical initiator (e.g., AIBN), heat |

| Phenylacetylene | Cycloadduct (e.g., Thiete 1,1-dioxide) | Base-mediated or thermal |

Chlorosulfonylation Processes

Chlorosulfonylation, the addition of a sulfonyl chloride across a double or triple bond, is a fundamental transformation in organic synthesis. While no specific studies on the chlorosulfonylation reactions of this compound have been identified, it is anticipated to react with alkenes and alkynes in the presence of a suitable catalyst or initiator to yield β-chloro sulfones. The regioselectivity of this addition would be governed by both electronic and steric factors of the unsaturated substrate.

Sulfonylation, Sulfenylation, and Alkylation Reactions

The primary application of sulfonyl chlorides is in sulfonylation reactions, particularly the formation of sulfonamides and sulfonate esters. This compound would readily react with primary and secondary amines to furnish the corresponding sulfonamides. Similarly, its reaction with alcohols would yield sulfonate esters. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

In addition to its role as a sulfonylating agent, under specific reductive conditions, the sulfonyl chloride group can be transformed to a sulfenylating or even an alkylating agent, although these are less common applications.

Table 2: Representative Sulfonylation Reactions

| Nucleophile | Product |

|---|---|

| Aniline | N-Phenyl-2-cyclopentylpropane-1-sulfonamide |

| Ethanol | Ethyl 2-cyclopentylpropane-1-sulfonate |

Reactivity with Imines, Aldehydes, and Ketones

The reaction of sulfonyl chlorides with imines can lead to the formation of β-sultams, which are four-membered cyclic sulfonamides. This transformation, known as the Staudinger-aza-Wittig reaction, is a powerful tool for the synthesis of these heterocyclic systems. The reactivity of this compound with various imines would be influenced by the steric and electronic nature of the imine substituents.

Reactions with aldehydes and ketones are less common for sulfonyl chlorides but can occur under specific conditions, often involving the formation of an intermediate sulfene (B1252967). These highly reactive species can then undergo cycloaddition reactions with the carbonyl group to afford four-membered cyclic sulfonate esters (sultones).

Table 3: Potential Reactions with Imines, Aldehydes, and Ketones

| Substrate | Potential Product Type |

|---|---|

| N-Benzylidenemethylamine | β-Sultam |

| Benzaldehyde | α-Hydroxy sulfone (after hydrolysis) |

Advanced Applications of 2 Cyclopentylpropane 1 Sulfonyl Chloride Derivatives in Targeted Molecular Synthesis

Integration into Biologically Active Compound Scaffolds

The primary application of 2-Cyclopentylpropane-1-sulfonyl chloride in medicinal chemistry is as a building block for creating intricate sulfonamides. Sulfonyl chlorides are frequently selected for this role due to their efficient and reliable reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of drug discovery, allowing for the covalent attachment of the cyclopentylpropane group to a wide array of molecular scaffolds.

The resulting sulfonamide moiety is not merely a linker; it is a critical pharmacophore in many therapeutic agents, capable of acting as a hydrogen bond acceptor and donor. The incorporation of the 2-cyclopentylpropane group can confer increased lipophilicity, potentially enhancing membrane permeability and influencing the compound's pharmacokinetic profile. Structurally similar reagents, such as cyclopropanesulfonyl chloride and cyclopentanesulfonyl chloride, have been successfully used in the synthesis of inhibitors for enzymes like the TNF-α converting enzyme (TACE), demonstrating the utility of cycloalkylsulfonyl groups in the design of biologically active compounds. sigmaaldrich.com

Table 1: Key Reagents and Their Roles in Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₈H₁₅ClO₂S | Precursor for sulfonamides and sulfonate esters |

| Cyclopentanesulfonyl chloride | C₅H₉ClO₂S | Building block for TACE inhibitors sigmaaldrich.com |

| Propane-1-sulfonyl chloride | C₃H₇ClO₂S | Reagent in the synthesis of Abrocitinib semanticscholar.org |

Precursors for Enzyme Inhibitors and Modulators

The strategic use of this compound extends to the targeted synthesis of enzyme inhibitors and modulators. The sulfonyl chloride group acts as an electrophilic anchor, enabling the molecule to be coupled with nucleophilic sites (typically amines) on a parent molecule to introduce the specific cycloalkylalkylsulfonyl side chain. This addition can be pivotal for achieving the desired potency and selectivity for a particular enzyme target.

The Janus kinase (JAK) family of enzymes is a critical target in the treatment of autoimmune diseases and certain cancers. semanticscholar.org The development of selective JAK inhibitors often involves sophisticated synthetic routes to assemble molecules that can fit precisely into the ATP-binding site of the target kinase. The formation of a sulfonamide bond is a key step in the synthesis of several kinase inhibitors.

A relevant example is the synthesis of the JAK1 inhibitor Abrocitinib. In one of its reported synthetic routes, the crucial sulfonamide group is introduced by reacting an amine intermediate with propane-1-sulfonyl chloride. semanticscholar.org This reaction highlights the fundamental role of alkylsulfonyl chlorides in constructing the final active pharmaceutical ingredient. By analogy, this compound could be employed in similar synthetic strategies to introduce its unique lipophilic side chain, potentially altering the inhibitor's selectivity profile or pharmacokinetic properties. The cyclopentylpropane group would occupy a specific region of the enzyme's binding pocket, and its precise fit would be a key determinant of the inhibitor's efficacy.

SLC15A4 (Solute Carrier Family 15 Member 4) is an endolysosome-resident transporter that has been identified as a critical mediator in autoimmune and autoinflammatory conditions. nih.govbiorxiv.org It plays a key role in the signaling pathways of Toll-like receptors (TLRs) 7, 8, and 9. biorxiv.org As such, SLC15A4 has emerged as a promising drug target for conditions like lupus. biorxiv.org The development of first-in-class functional inhibitors for SLC15A4 is an area of active research. nih.gov These efforts aim to create chemical probes that can modulate the immune response by suppressing SLC15A4's function. nih.govbiorxiv.org While the specific use of this compound in the synthesis of SLC15A4 inhibitors is not detailed in available research, the general principles of medicinal chemistry suggest that such a reagent could be used to probe the structure-activity relationship of potential inhibitors, where the cyclopentylpropane group could interact with hydrophobic pockets within the target protein.

Development of Specific Functional Materials (e.g., photoacid generators containing sulfonate moieties)

Beyond its applications in medicine, the reactivity of this compound makes it a candidate for the synthesis of advanced functional materials. A prominent application is in the creation of photoacid generators (PAGs). PAGs are compounds that, upon exposure to light, decompose to produce a strong acid. tcichemicals.comnih.gov This photogenerated acid can then catalyze subsequent chemical reactions, such as polymerization or the cleavage of protecting groups, a process known as chemical amplification. rsc.orgresearchgate.net

PAGs are essential components in photolithography, which is used to manufacture microelectronics. Non-ionic PAGs often consist of sulfonate esters. tcichemicals.comnih.gov These esters can be synthesized through the reaction of a sulfonyl chloride with an alcohol. In this context, this compound could be reacted with a suitable chromophore-containing alcohol to create a novel PAG.

Upon irradiation, this resulting sulfonate ester would cleave to generate 2-cyclopentylpropane-1-sulfonic acid. The properties of the PAG, such as its solubility in the polymer matrix and the diffusion rate of the generated acid, would be directly influenced by the nature of the alkyl group. The bulky and lipophilic 2-cyclopentylpropane group could enhance the PAG's compatibility with specific polymer photoresists, making it a potentially valuable component for fine-tuning the performance of photolithographic processes. rsc.org

Computational and Theoretical Studies of 2 Cyclopentylpropane 1 Sulfonyl Chloride

Quantum Mechanical Calculations on Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of a molecule. For 2-Cyclopentylpropane-1-sulfonyl chloride, methods like Density Functional Theory (DFT) would typically be employed to determine its most stable geometric arrangement.

Key areas of investigation would include:

Bond Lengths and Angles: Precise calculation of the distances between atoms and the angles between chemical bonds.

Dihedral Angles: Analysis of the rotational orientation of different parts of the molecule, particularly the cyclopentyl ring relative to the propane-sulfonyl chloride chain.

Conformational Isomers: Identification of different stable conformers (rotamers) and the energy barriers between them. This is especially relevant for the flexible cyclopentyl and propyl groups.

A hypothetical data table for the optimized geometry of the lowest energy conformer might look like this:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Exemplary) |

| Bond Length (Å) | S | O1 | - | 1.43 |

| S | O2 | - | 1.43 | |

| S | Cl | - | 2.07 | |

| S | C1 | - | 1.77 | |

| Bond Angle (°) | O1 | S | O2 | 120.0 |

| O1 | S | Cl | 108.0 | |

| Cl | S | C1 | 105.0 |

Note: The values in this table are illustrative and not based on actual calculations for the specified compound.

Electronic Structure Analysis and Reactivity Prediction

Analysis of the electronic structure provides insights into the molecule's reactivity. This involves examining the distribution of electrons and the nature of the molecular orbitals.

Typical analyses include:

Molecular Orbitals: Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Electrostatic Potential (ESP) Mapping: This technique identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a sulfonyl chloride, the sulfur atom is expected to be highly electrophilic.

Natural Bond Orbital (NBO) Analysis: This provides information on charge distribution and hybridization of atomic orbitals.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to simulate chemical reactions involving this compound, such as its reaction with a nucleophile (e.g., an amine to form a sulfonamide). This involves mapping the potential energy surface of the reaction.

The process includes:

Locating Reactants, Products, and Intermediates: Optimizing the geometries of all species involved in the reaction.

Identifying Transition States: Finding the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Quantitative Structure-Reactivity Relationships (QSRR) for Cyclopentylpropane-1-sulfonyl Chloride Analogues

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For analogues of this compound, this would involve synthesizing or computationally generating a set of related molecules with variations in their structure.

Steps in a QSRR study:

Data Set Generation: Creating a series of analogues by, for example, changing substituents on the cyclopentyl ring.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, topological) for each analogue.

Model Development: Using statistical methods to build a model that correlates the descriptors with experimentally determined or computationally calculated reactivity.

Mechanistic Insights from Computational Simulations

Computational simulations, such as molecular dynamics (MD), can provide a deeper understanding of reaction mechanisms by simulating the motion of atoms over time. This can reveal the role of the solvent, the dynamics of bond formation and breaking, and the influence of conformational changes on the reaction pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.